Chloroac-Tyr-Oet
Description
Chloroac-Tyr-Oet is a molecule that integrates two key concepts in biochemical research: the modular nature of peptides and the strategy of targeted covalent inhibition. In peptide chemistry, amino acids serve as fundamental building blocks that can be chemically modified to introduce new functionalities. This compound is an example of such a modification, where the natural amino acid L-tyrosine is altered by the addition of an ethyl ester to its C-terminus and, more significantly, an N-terminal chloroacetyl group.
The chloroacetyl group is a well-known electrophilic "warhead." In the context of drug discovery and chemical biology, a warhead is a reactive chemical moiety designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on a target protein. nih.govfrontiersin.org Covalent inhibitors possess distinct pharmacological advantages, including prolonged duration of action and the potential for high potency and selectivity. nih.gov The chloroacetamide functionality, formed upon reaction, is known to be a reactive group capable of alkylating nucleophilic residues such as cysteine and histidine. nih.govacs.org Therefore, this compound is conceptually a building block or probe for creating peptides or small molecules designed to covalently modify proteins.
The use of haloacetyl compounds for modifying proteins is a long-standing practice in biochemistry. Early methods for the synthesis of N-chloroacetyl-L-tyrosine were documented in the early 20th century, though these processes often suffered from low yields and required harsh reaction conditions. epo.orggoogleapis.com For instance, a 1904 publication described a process for producing N-chloroacetyl-L-tyrosine with a yield of about 50%. epo.org Another approach involved reacting L-tyrosine with chloroacetyl chloride in refluxing ethyl acetate, which also resulted in a modest yield of 59%. googleapis.com
A more refined and purposeful application of these derivatives emerged in the 1970s. A 1976 study detailed the synthesis of various N-chloroacetyl derivatives of amino acids, including the glycine, L-alanine, and L-phenylalanine variants, for the specific purpose of conjugating polypeptides to molecules containing thiol groups. acs.org This work underscored the utility of the chloroacetyl group as a selective handle for bioconjugation, a technique fundamental to creating antibody-drug conjugates, immobilizing enzymes, and labeling proteins. Patents from subsequent decades describe the synthesis of this compound as a key intermediate in the industrial production of N-glycyl-L-tyrosine, a dipeptide used in parenteral nutrition. epo.orggoogleapis.compnas.org This process involves reacting L-tyrosine ethyl ester with chloroacetyl chloride to form this compound, which is then further processed. epo.org
While this compound is primarily documented as a synthetic intermediate, the chemical principles it embodies are highly relevant to modern chemical biology and drug discovery. The current paradigm involves the design of highly sophisticated covalent probes for "activity-based protein profiling" (ABPP). ABPP utilizes reactive probes to map the functional state of entire enzyme families in complex biological systems. frontiersin.orgbeilstein-journals.org
Many of these activity-based probes (ABPs) employ an α-chloroacetamide or a related acrylamide (B121943) warhead to target active site cysteine residues in enzymes like proteases and kinases. frontiersin.orgbeilstein-journals.org These probes typically consist of three parts: the reactive warhead, a recognition element that directs the probe to a specific protein class, and a reporter tag (like a fluorophore or biotin) for detection and isolation. frontiersin.org
The tyrosine residue, with its phenol (B47542) side chain, is a less common but highly attractive target for covalent inhibition due to its role in the active sites of enzymes like protein tyrosine phosphatases and kinases. nih.govpnas.org However, the chloroacetyl group is not the primary choice for targeting tyrosine. Contemporary research has led to the development of new electrophilic warheads with greater selectivity for tyrosine's hydroxyl group. Prominent examples include sulfonyl fluorides (SuFEx) and sulfonyl-triazoles (SuTEx), which have been successfully used to create probes that selectively label tyrosine residues in complex proteomes. nih.govresearchgate.netnih.gov These advanced probes allow researchers to explore the "ligandable" tyrosine landscape, identifying new sites for therapeutic intervention. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16ClNO4 |
|---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H16ClNO4/c1-2-19-13(18)11(15-12(17)8-14)7-9-3-5-10(16)6-4-9/h3-6,11,16H,2,7-8H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
HJNHMXKZIARYOR-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCl |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCl |
sequence |
Y |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Chloroac Tyr Oet Research Applications
Strategies for Chloroac-Tyr-Oet Synthesis
The synthesis of N-chloroacetyl-L-tyrosine ethyl ester (this compound) is a critical process for its application in various research contexts. Methodologies for its preparation can be broadly categorized into solution-phase and solid-phase synthesis, with enzymatic approaches also offering potential avenues.
Solution-Phase Synthetic Routes and Optimization for Research Yields
The foundational approach to synthesizing this compound is through solution-phase chemistry, which allows for large-scale production and purification of the compound. A common method involves the chloroacetylation of the parent amino acid, L-tyrosine, followed by esterification.
A documented procedure for the synthesis of the precursor, N-chloroacetyl-L-tyrosine, involves the reaction of L-tyrosine with a chloroacetyl chloride solution in a low-temperature inorganic alkaline solution. google.com Key parameters in this reaction include precise temperature control, typically between 5-12°C, and the careful management of pH. google.com Optimization of this process to improve yields for research applications often focuses on the following aspects:
Reagent Stoichiometry: Adjusting the molar ratios of L-tyrosine, chloroacetyl chloride, and the base is crucial to maximize the conversion to the desired product while minimizing side reactions.
Temperature and pH Control: Maintaining a low temperature and a stable alkaline pH is critical to prevent degradation of the starting materials and products. google.com
Solvent System: The choice of solvent can significantly impact reaction rates and yields. A biphasic system, such as toluene and water, can facilitate the separation of the product. google.com
Purification: Following the reaction, the product is typically isolated by acidification to precipitate the N-chloroacetyl-L-tyrosine, which can then be purified by filtration and drying. High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product. google.com
The subsequent esterification of N-chloroacetyl-L-tyrosine to yield this compound can be achieved through standard methods, such as Fischer esterification, by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Table 1: Parameters for Solution-Phase Synthesis of N-chloroacetyl-L-tyrosine
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | L-tyrosine | The amino acid backbone for the final compound. |
| Acylating Agent | Chloroacetyl chloride in toluene | Provides the chloroacetyl group for N-terminal modification. |
| Solvent | Aqueous inorganic base (e.g., NaOH and Na2CO3) | Maintains alkaline pH for the reaction. |
| Temperature | 5-12°C | Minimizes side reactions and degradation. google.com |
| pH | Alkaline | Facilitates the nucleophilic attack of the amino group. |
Adaptations for Solid-Phase Peptide Synthesis (SPPS) and Derivative Incorporation
Solid-Phase Peptide Synthesis (SPPS) offers a powerful methodology for the incorporation of this compound into peptide chains. This approach allows for the synthesis of complex peptides with precise sequences. The chloroacetyl group can be introduced either by using pre-synthesized Fmoc-Tyr(ClAc)-OH or by chloroacetylation of the N-terminus of the peptide while it is still attached to the solid support.
A common strategy involves the use of Rink Amide resin for the assembly of the peptide chain using standard Fmoc-SPPS protocols. nih.gov Once the desired peptide sequence is assembled, the N-terminal Fmoc protecting group is removed, and the free amine is then reacted with chloroacetyl chloride or chloroacetic anhydride to introduce the chloroacetyl moiety. nih.gov
Key considerations for SPPS of this compound containing peptides include:
Resin Choice: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). 2-chlorotrityl resin is also a viable option, particularly when aiming to avoid diketopiperazine formation.
Protecting Groups: Orthogonal protecting groups are essential to selectively deprotect the N-terminus for chloroacetylation without cleaving the peptide from the resin or removing side-chain protecting groups. The Fmoc/tBu strategy is commonly employed. peptide.com
Coupling Reagents: Efficient coupling reagents are necessary to ensure complete reaction at each step of the peptide elongation.
Cleavage and Deprotection: A final cleavage step, typically using a cocktail containing trifluoroacetic acid (TFA), is used to release the peptide from the resin and remove any remaining side-chain protecting groups. nih.gov
Table 2: General Protocol for On-Resin N-terminal Chloroacetylation
| Step | Procedure | Purpose |
|---|---|---|
| 1. Peptide Synthesis | Standard Fmoc-SPPS | Assembly of the desired peptide sequence on a solid support. |
| 2. N-terminal Deprotection | Treatment with piperidine in DMF | Removal of the Fmoc group to expose the free N-terminal amine. |
| 3. Chloroacetylation | Reaction with chloroacetyl chloride and a base (e.g., DIPEA) | Introduction of the chloroacetyl group at the N-terminus. nih.gov |
Enzymatic Synthesis Approaches Utilizing Tyrosine Ethyl Ester Precursors
Enzymatic methods present a green and highly selective alternative for the synthesis of this compound and its derivatives. While direct enzymatic chloroacetylation of tyrosine ethyl ester is not extensively documented, the principles of chemo-enzymatic synthesis suggest its feasibility.
The synthesis of the precursor, L-tyrosine ethyl ester hydrochloride, is well-established and can be achieved by the esterification of L-tyrosine with ethanol in the presence of thionyl chloride, with yields reported as high as 94.7%. chemicalbook.com
Enzymatic approaches could potentially be employed for the selective acylation of the amino group of tyrosine ethyl ester. Lipases and proteases are known to catalyze acylation reactions in non-aqueous media. A hypothetical enzymatic synthesis could involve:
Enzyme Selection: Screening for a suitable enzyme (e.g., a lipase or protease) that exhibits high activity and selectivity for the N-acylation of tyrosine ethyl ester.
Reaction Medium: The reaction would likely be carried out in an organic solvent to minimize hydrolysis and favor the synthesis reaction.
Acyl Donor: An activated form of chloroacetic acid, such as an ester, would be used as the acyl donor.
This chemo-enzymatic strategy could offer advantages in terms of milder reaction conditions and reduced side-product formation compared to purely chemical methods.
Precursor Design and Derivatization for Enhanced Research Utility and Bioorthogonal Tagging
The versatility of this compound as a research tool can be significantly expanded through the strategic modification of its tyrosine moiety and the introduction of reporter groups. These modifications enable a wide range of applications, from studying protein-protein interactions to visualizing cellular processes.
Modifications to the Tyrosine Moiety for Functionalization
The phenolic side chain of the tyrosine residue in this compound is a prime target for chemical modification to introduce new functionalities. These modifications can be used to alter the chemical properties of the molecule or to introduce handles for bioorthogonal chemistry.
Examples of tyrosine modifications include:
Nitration: The introduction of a nitro group onto the aromatic ring of tyrosine can be achieved using various nitrating agents. This modification can alter the electronic properties of the tyrosine residue and has been used in the synthesis of compounds like N-acetyl-3-nitro-l-tyrosine ethyl ester. nih.gov
Halogenation: The tyrosine ring can be halogenated, for instance, through hypochlorous acid-mediated chlorination, to create derivatives such as N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. nih.gov These modifications can serve as probes or be used to modulate biological activity.
Bioorthogonal Handles: The tyrosine side chain can be functionalized with bioorthogonal groups, such as azides or alkynes, allowing for specific chemical reactions to occur in a biological environment without interfering with native biochemical processes. nih.govnih.gov For example, an azide-bearing 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can react selectively with tyrosine residues to introduce an azide (B81097) group for subsequent click chemistry. researchgate.net
Table 3: Examples of Tyrosine Moiety Modifications
| Modification | Reagent/Method | Resulting Functionality | Potential Application |
|---|---|---|---|
| Nitration | Nitrating agents | Nitro group on the aromatic ring | Altered electronic properties, precursor for further functionalization. |
| Chlorination | Hypochlorous acid | Chlorine atom on the aromatic ring | Biomarker, modulation of activity. nih.gov |
Introduction of Reporter Groups for Detection and Enrichment in Research Assays
The attachment of reporter groups to this compound or peptides containing this modified amino acid is essential for their detection and enrichment in complex biological samples. These reporter groups can be fluorescent, enabling visualization by microscopy, or can be affinity tags for purification.
Strategies for introducing reporter groups include:
Bioorthogonal Ligation: Following the incorporation of a bioorthogonal handle (e.g., an azide) onto the tyrosine moiety, a reporter group functionalized with a complementary reactive partner (e.g., an alkyne) can be attached via click chemistry. nih.gov This two-step approach allows for modularity and flexibility in choosing the reporter group.
Direct Incorporation of Fluorescent Amino Acids: Novel fluorescent unnatural amino acids (UAAs) derived from tyrosine have been developed. nih.gov These can be synthesized with inherent fluorescent properties, eliminating the need for a separate labeling step. These UAAs can exhibit a broad range of emission wavelengths, making them suitable for various imaging applications. nih.gov
The choice of reporter group depends on the specific research application. For example, fluorescent reporters are ideal for cellular imaging, while biotin (B1667282) tags are commonly used for protein enrichment and subsequent analysis by mass spectrometry.
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-chloroacetyl-L-tyrosine ethyl ester | This compound |
| N-chloroacetyl-L-tyrosine | - |
| High-performance liquid chromatography | HPLC |
| Solid-Phase Peptide Synthesis | SPPS |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Diisopropylethylamine | DIPEA |
| N-acetyl-3-nitro-l-tyrosine ethyl ester | - |
| N-acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester | - |
| 4-phenyl-1,2,4-triazoline-3,5-dione | PTAD |
Advanced Purification and Analytical Techniques in Research Synthesis of this compound
The synthesis of this compound for research applications necessitates high purity, which is achieved through advanced purification and analytical techniques. These methods are crucial for isolating the target compound from reaction byproducts and for confirming its identity and structural integrity.
Chromatographic Purification Strategies for High Purity (e.g., HPLC)
High-performance liquid chromatography (HPLC) is an indispensable tool for the purification of this compound, offering high resolution and efficiency. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.
The crude reaction mixture, containing this compound, unreacted starting materials like L-tyrosine ethyl ester, and byproducts, is dissolved in a suitable solvent and injected into the HPLC system. A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is typically employed. The separation is achieved by eluting the mixture with a gradient of a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.
The more polar components of the mixture will elute first, while the more hydrophobic this compound will have a longer retention time. The elution is monitored by a UV detector, typically at wavelengths of 214 nm and 254 nm, where the peptide bond and the aromatic tyrosine residue absorb, respectively. Fractions corresponding to the main peak of this compound are collected, combined, and the solvent is removed, often by lyophilization, to yield the highly purified product.
Table 1: Illustrative HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm particle size, 100 Å pore size |
| Dimensions | 4.6 x 250 mm (analytical) or larger for preparative scale |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 20 µL (analytical) |
Spectroscopic and Spectrometric Characterization Methods in Synthetic Research (e.g., NMR, Mass Spectrometry)
Following purification, the identity and structure of this compound are unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are conducted. The ¹H NMR spectrum will show characteristic signals for the protons in the tyrosine residue (aromatic protons, α-proton, β-protons), the ethyl ester group (methylene and methyl protons), and the chloroacetyl group (methylene protons). The chemical shifts and coupling constants of these signals are indicative of the specific chemical environment of each proton, confirming the successful N-acylation and the integrity of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ring) | 6.7 - 7.1 | Multiplet |
| α-CH (Tyrosine) | ~4.5 | Multiplet |
| Methylene (Chloroacetyl) | ~4.1 | Singlet |
| Methylene (Ethyl ester) | ~4.2 | Quartet |
| β-CH₂ (Tyrosine) | ~3.0 | Multiplet |
| Methyl (Ethyl ester) | ~1.2 | Triplet |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to further confirm its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule. The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides further structural confirmation.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Monoisotopic Mass | 285.0768 |
| Expected [M+H]⁺ | 286.0841 |
| Expected [M+Na]⁺ | 308.0660 |
Molecular Mechanisms of Chloroac Tyr Oet Interactions in Research Models
Enzymatic Inhibition and Substrate Specificity Studies
The presence of both a tyrosine-mimicking core and a reactive electrophilic group allows Chloroac-Tyr-Oet to interact with specific classes of enzymes, leading to their inhibition. These interactions are central to its application in biochemical and pharmacological research.
This compound functions as an irreversible inhibitor, a class of molecules that covalently bonds to an enzyme, leading to a permanent loss of its activity. The primary mechanism of action for this compound involves the alkylation of nucleophilic residues within the enzyme's active site by its chloroacetyl moiety. The tyrosine ethyl ester portion of the molecule directs it to the active sites of enzymes that recognize tyrosine or similar aromatic amino acids as substrates, such as certain proteases and oxidases.
Once positioned within the active site, the electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic amino acid side chains. Key nucleophiles in enzyme active sites that can be targeted by such haloacetyl compounds include the thiol group of cysteine, the imidazole (B134444) group of histidine, the carboxylate groups of aspartate and glutamate, and the hydroxyl group of serine. The reaction forms a stable covalent bond between the inhibitor and the enzyme, rendering the enzyme non-functional. This two-step process, involving initial reversible binding followed by irreversible covalent modification, is a hallmark of affinity labels or mechanism-based inactivators.
For instance, compounds structurally related to this compound, such as N-tosyl-L-phenylalanine chloromethylketone (TPCK), an inhibitor of chymotrypsin-like serine proteases, act by alkylating a critical histidine residue in the active site. nih.gov This provides a well-established model for the likely mechanism of this compound with similar enzymes.
The ability of this compound to covalently modify enzymes makes it a useful tool for active site labeling. By incorporating a reporter tag, such as a radioisotope or a fluorescent group, researchers can use derivatives of this compound to identify and characterize target enzymes within complex biological mixtures. The stability of the covalent bond allows for the isolation and analysis of the modified protein, enabling the identification of the specific amino acid residue that has been alkylated.
This approach has been instrumental in elucidating the structure and function of enzyme active sites. For example, studies on chymotrypsin (B1334515) have utilized similar reactive compounds to demonstrate the presence of a critical histidine residue within its catalytic triad. While specific studies detailing the active site labeling of enzymes with this compound are not extensively documented in publicly available literature, the principles of its reactivity are well-established. The specificity of the labeling is conferred by the tyrosine moiety, which provides the affinity for the target enzyme's substrate-binding pocket.
This compound is considered a peptidomimetic, a small molecule that mimics the structure of a peptide. The L-tyrosine ethyl ester portion of the molecule resembles a natural substrate for enzymes that process tyrosine-containing peptides. This substrate mimicry is crucial for its ability to selectively target certain enzymes.
Research in this area focuses on how the structural features of this compound are recognized by the enzyme's binding pocket. The ethyl ester group can influence the molecule's solubility and its interaction with hydrophobic pockets within the active site. The stereochemistry of the L-tyrosine component is also critical for proper orientation and binding.
Studies on enzymes like polyphenol oxidase have included N-Chloroacetyl-L-tyrosine ethyl ester in analyses of various tyrosine analogs to understand substrate specificity. scribd.com By comparing the inhibitory activity of this compound with other N-acetylated or modified tyrosine derivatives, researchers can map the structural requirements for binding and inhibition. This information is valuable for the rational design of more potent and selective enzyme inhibitors. For example, a study on polyphenol oxidase inhibitors presented the following data on various tyrosine derivatives, illustrating the impact of different N-terminal modifications on their interaction with the enzyme. scribd.com
| Compound | Ki (mM) | Vmax (relative) | Kcat (s-1) | Kcat/Ki (M-1s-1) |
| N-Chloroacetyl-L-tyrosine ethyl ester | 0.052 | 158 | 1.10 | 3038 |
| N-Trifluoroacetyl-L-tyrosine ethyl ester | 0.045 | 104 | 1.05 | 2311 |
| N-Acetyl-L-tyrosinamide | 0.225 | 227 | 0.70 | 1009 |
| N-Acetyl-L-tyrosine hydrazide | 0.247 | 376 | 0.32 | 1522 |
Target Identification and Validation Methodologies (Non-Clinical)
Identifying the full spectrum of proteins that interact with a small molecule like this compound is essential for understanding its biological effects. Modern proteomic techniques are particularly well-suited for this purpose.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize enzyme activities in complex biological systems. nih.gov This technique employs active site-directed covalent probes to label enzymes in an activity-dependent manner. nih.gov this compound, with its reactive chloroacetyl group (the "warhead") and its tyrosine-based specificity element, is a candidate for use as an activity-based probe. nih.gov
The general workflow for an ABPP experiment using a this compound-based probe would involve:
Probe Design and Synthesis: A biotin (B1667282) or fluorescent tag is typically appended to the this compound molecule via a linker to enable downstream detection and purification. nih.govpnas.org
Labeling: The probe is incubated with a proteome (e.g., a cell lysate or tissue homogenate). The probe will covalently label its target enzymes that are in an active state.
Detection and Identification: If a fluorescent tag is used, the labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. For biotin-tagged probes, the labeled proteins are enriched using streptavidin affinity chromatography.
Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.
This methodology has been successfully applied to profile various enzyme classes, including serine proteases and protein tyrosine phosphatases, using probes with different warheads and specificity elements. pnas.orgacs.org While specific ABPP studies deploying this compound are not widely reported, the principles of the technique provide a clear path for its use in target discovery.
Once potential protein targets of this compound are identified through proteomic approaches, their interaction must be validated and characterized using biochemical methods. This involves expressing and purifying the candidate protein and then studying its interaction with this compound in vitro.
Key biochemical characterization steps include:
Inhibition Assays: The inhibitory potency of this compound against the purified enzyme is determined by measuring enzyme activity at various inhibitor concentrations. Kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) are calculated to quantify the efficiency of inhibition.
Covalent Adduct Confirmation: Mass spectrometry is used to confirm the formation of a covalent adduct between the protein and this compound. By analyzing the mass shift of the intact protein or of a specific peptide fragment, the covalent modification can be verified.
Active Site Mapping: Tandem mass spectrometry (MS/MS) can be employed to pinpoint the exact amino acid residue within the protein that is covalently modified by this compound. This provides direct evidence of active site engagement.
These biochemical validation steps are crucial for confirming that a protein identified in a proteomic screen is a bona fide target of this compound and for understanding the molecular details of their interaction.
Biophysical Characterization of this compound Binding and Conformational Changes
Ligand-Protein Binding Kinetics and Thermodynamics (e.g., SPR, ITC)
No published studies utilizing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) were found for this compound. Consequently, there are no available data on its association or dissociation rate constants (kₐ, kₔ), equilibrium dissociation constant (Kₔ), or the thermodynamic parameters (ΔH, ΔS, ΔG) of its potential binding to any protein target.
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) of this compound Complexes
There are no publicly available crystal or cryo-electron microscopy structures of this compound in complex with a protein. This lack of structural data means that there is no information on its binding pose, specific molecular interactions, or any conformational changes it might induce in a target protein.
Applications of Chloroac Tyr Oet As a Biochemical Probe and Research Tool
Affinity Labeling and Chemoproteomic Profiling with Chloroac-Tyr-Oet
Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules by using a reactive molecule that first binds specifically to the site and then reacts to form a stable covalent bond. Chemoproteomics expands on this by studying protein function and interaction in complex biological systems using chemical probes. chemrxiv.org The chloroacetyl group in this compound is an example of an α-haloacetate, which can react with nucleophilic amino acid residues like cysteine to form stable carboxymethyl derivatives. googleapis.com This reactivity is central to its application in these fields.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed probes to assess the functional state of enzymes directly within native biological systems. nih.govum.esnih.gov These probes typically consist of three key components: a binding group that directs the probe to a specific class of enzymes, a reactive group for covalent modification, and a reporter tag for detection. um.es
In the context of this compound, the tyrosine ethyl ester portion acts as the binding group, targeting the active sites of enzymes that recognize and process tyrosine or structurally similar substrates. The chloroacetyl group serves as the reactive electrophilic "warhead," which can covalently link the probe to a nucleophilic residue within the enzyme's active site. googleapis.comnih.gov This covalent labeling is activity-dependent, meaning the probe primarily modifies active enzymes, providing a snapshot of their functional status in a proteome. um.essiat.ac.cn By using a tagged version of this compound, researchers can identify and functionally annotate previously uncharacterized enzymes that interact with tyrosine, contributing to our understanding of their roles in various physiological and pathological processes. nih.govsioc-journal.cn
Table 1: Illustrative ABPP Experimental Workflow using a this compound Probe
| Step | Description | Purpose |
| 1. Probe Incubation | A reporter-tagged this compound probe is incubated with a complex proteome (e.g., cell lysate). | The probe binds to and covalently labels the active sites of target enzymes. nih.gov |
| 2. Reporter Tagging | If using a click chemistry handle, a reporter molecule (e.g., fluorophore, biotin) is attached. | To enable visualization or enrichment of the labeled proteins. nih.gov |
| 3. Separation | Labeled proteins are separated by SDS-PAGE. | To resolve proteins by molecular weight. |
| 4. Detection | Labeled proteins are visualized (e.g., in-gel fluorescence scanning) or enriched (e.g., streptavidin pull-down for biotin (B1667282) tags). | To identify proteins that were functionally active and targeted by the probe. nih.gov |
| 5. Identification | Enriched proteins are identified using mass spectrometry. | To functionally annotate novel enzymes that interact with the tyrosine-mimicking probe. nih.gov |
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in a modified protein. nih.gov This method is invaluable for understanding the function of specific amino acid residues. nih.govnih.gov When used in conjunction with a covalent probe like this compound, it can precisely identify the amino acid residue that the probe modifies.
The process involves creating several mutant versions of a target protein, with each mutant having a specific potential nucleophilic residue in the active site replaced (e.g., Cysteine to Alanine). nih.gov These mutants, along with the wild-type enzyme, are then incubated with the this compound probe. If a specific mutant fails to be labeled by the probe while the wild-type and other mutants are labeled, it provides strong evidence that the mutated residue is the direct site of covalent attachment. nih.gov This combination of affinity labeling and mutagenesis is a powerful approach for confirming probe targets and elucidating enzyme active site architecture.
Table 2: Example of Site-Directed Mutagenesis to Identify Probe Binding Site
| Protein Version | Active Site Residues | Labeling with this compound Probe | Conclusion |
| Wild-Type | Cys-88, His-150, Asp-200 | Yes | Target protein is labeled under normal conditions. |
| Mutant 1 (C88A) | Ala-88 , His-150, Asp-200 | No | Cysteine-88 is the likely site of covalent modification. nih.gov |
| Mutant 2 (H150A) | Cys-88, Ala-150 , Asp-200 | Yes | Histidine-150 is not essential for covalent binding. |
| Mutant 3 (D200A) | Cys-88, His-150, Ala-200 | Yes | Aspartate-200 is not essential for covalent binding. |
Development of Fluorescent and Reporter-Tagged this compound Derivatives for Research
To be broadly useful as a research tool, a chemical probe like this compound must be detectable. This is achieved by attaching a reporter tag, such as a fluorophore for imaging or a biotin molecule for enrichment and identification. um.esnih.gov
The conjugation of a reporter tag to a probe is often accomplished using "click chemistry," a class of reactions that are rapid, selective, and biocompatible. lumiprobe.comalliedacademies.org The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules—one containing an alkyne group and the other an azide (B81097) group. nih.govnih.gov
To make this compound compatible with click chemistry, it would be synthesized with either an alkyne or an azide group attached at a position that does not interfere with its binding to the target protein. This modified probe can then be reacted with a reporter molecule (like a fluorescent dye or biotin) that contains the complementary functional group. lumiprobe.com This modular approach allows researchers to easily create a variety of different tagged probes from a single precursor. genelink.com
Key advantages of using click chemistry for this purpose include:
High Selectivity: The reaction occurs only between the alkyne and azide groups, leaving other functional groups on the protein and probe untouched. lumiprobe.com
Biocompatibility: The reaction can be performed in aqueous buffers and even in living cells without significant toxicity. lumiprobe.com
Efficiency: The reaction is high-yielding and proceeds quickly under mild conditions. nih.gov
Once a reporter-tagged this compound derivative is synthesized, it can be applied in various imaging and detection experiments. nih.gov
Fluorescence Imaging: A fluorescently-tagged this compound probe allows for the visualization of target protein localization within fixed or living cells using techniques like fluorescence microscopy. mdpi.com This can reveal where a target enzyme is active, for instance, within specific subcellular compartments like mitochondria or the endoplasmic reticulum.
Proteomic Profiling: A biotin-tagged this compound probe is used for identifying target proteins from complex mixtures. nih.gov After labeling, the proteome is lysed, and the biotin-tagged proteins are captured and enriched using streptavidin-coated beads. The captured proteins are then eluted and identified by mass spectrometry, a powerful method for discovering unknown probe targets. chemrxiv.org
Use in In Vitro and Cell-Based Assay Development for Discovery Research
Probes like this compound are instrumental in the development of assays for drug discovery and basic research. researchgate.neteurofinsdiscovery.combiorxiv.org These can be performed either in vitro (using purified components) or in cell-based systems that provide a more physiologically relevant environment. googleapis.comnih.gov
A primary application is in competitive screening assays to find new inhibitors for a target enzyme. In this format, a library of potential drug compounds is tested for its ability to prevent the labeling of the target enzyme by a reporter-tagged this compound probe. A test compound that successfully binds to the enzyme's active site will block access for the probe, leading to a reduced signal from the reporter tag. googleapis.com This reduction in signal is a direct measure of the test compound's binding affinity and potency. This approach allows for the high-throughput screening of large compound libraries to identify promising new lead molecules for drug development. biorxiv.orgnih.gov
Mechanistic Pathway Elucidation in Model Biological Systems
The ability of this compound to covalently modify proteins can be harnessed to elucidate complex biological pathways. By introducing the probe into a model system, such as cell lysates or even living cells, researchers can identify proteins that interact with it. The covalent nature of this interaction facilitates the isolation and subsequent identification of these protein targets, often through proteomic techniques.
One common approach involves using this compound as a "bait" in activity-based protein profiling (ABPP). In this method, the probe is incubated with a complex biological sample. Proteins that are targeted by the probe become irreversibly labeled. These labeled proteins can then be enriched and identified using mass spectrometry. This can reveal novel protein targets within a specific pathway or cellular process that may not have been identified through traditional non-covalent methods.
For instance, in studies of signaling pathways, this compound could be used to identify novel regulators. Receptor tyrosine kinases (RTKs), for example, are crucial in cell signaling and are often dysregulated in diseases like cancer. researchgate.net A probe like this compound could potentially be used to covalently label and identify proteins that are part of the downstream signaling cascade of a particular RTK, helping to map out the intricate network of interactions. researchgate.net
Table 1: Potential Protein Targets for this compound in Mechanistic Studies
| Protein Class | Potential Target Residue(s) | Biological Pathway | Rationale for Interaction |
| Protein Tyrosine Phosphatases (PTPs) | Cysteine | Cellular Signaling | The tyrosine moiety may guide the probe to the active site of PTPs, where the chloroacetyl group can react with the catalytic cysteine. |
| Deubiquitinating Enzymes (DUBs) | Cysteine | Protein Homeostasis | Many DUBs possess a reactive cysteine in their active site that could be targeted by the electrophilic chloroacetyl group. |
| Kinases | Cysteine, Lysine | Cellular Signaling | While the primary interaction might be with the ATP-binding site, accessible nucleophilic residues could be covalently modified. |
| Glutathione S-transferases (GSTs) | Cysteine | Detoxification Pathways | These enzymes are known to interact with electrophilic compounds and could be potential targets. |
This table presents hypothetical interactions based on the known reactivity of chloroacetyl groups and the common functional domains of the listed protein classes.
Screening for Novel Protein-Small Molecule Interactions in Research Contexts
This compound is also well-suited for use in screening assays designed to discover new interactions between small molecules and proteins. The irreversible binding of the probe can provide a robust signal in various screening formats.
One powerful strategy is covalent fragment-based ligand discovery. In this approach, a library of small, reactive fragments, which could include this compound, is screened against a protein target or a complex proteome. The fragments that covalently bind to proteins are then identified. This method is particularly useful for identifying novel binding pockets on a protein that may not be readily targeted by traditional non-covalent screening methods. For example, a library of chloroacetamide electrophiles has been successfully used to identify covalent inhibitors of the TEAD·YAP1 protein-protein interaction, a critical target in cancer research. nih.gov
The screening process can be designed in several ways. A common method involves incubating the protein of interest with the probe library, followed by a washout step to remove non-covalently bound molecules. The remaining covalently modified proteins can then be detected and quantified. High-throughput screening (HTS) assays can be developed to rapidly screen large numbers of compounds. eurekaselect.com
Techniques such as Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) can be adapted to screen for covalent interactions. calixar.commdpi.com In an SPR experiment, the binding of this compound to a protein immobilized on a sensor chip would result in a stable change in the refractive index, indicating a covalent interaction. calixar.com In a TSA, the covalent modification of a protein by the probe would likely alter its thermal stability, which can be measured using a fluorescent dye. mdpi.com
Table 2: Exemplary Screening Techniques for Identifying this compound Interactions
| Screening Technique | Principle | Potential Outcome with this compound |
| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to label active enzymes in complex mixtures. | Identification of specific enzymes or protein families that are covalently modified by this compound. |
| Covalent Fragment Screening | A library of small, reactive molecules is screened for covalent binding to a target protein. | Discovery of novel binding sites on a protein of interest that can be targeted by the chloroacetyl moiety. |
| High-Throughput Surface Plasmon Resonance (HT-SPR) | Measures changes in refractive index upon binding to a sensor surface in real-time. | A sustained signal after a dissociation phase would confirm covalent binding of this compound to the target protein. calixar.com |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | A significant shift in the melting temperature of a target protein upon incubation with this compound would indicate a stabilizing or destabilizing covalent modification. mdpi.com |
This table illustrates how standard screening methodologies could be applied to investigate the interactions of this compound.
Structure Activity Relationship Sar Studies and Rational Design of Chloroac Tyr Oet Analogs for Research
Impact of Chloroacetyl Moiety Modifications on Research Activity
The chloroacetyl group is a key feature of Chloroac-Tyr-Oet, functioning as a reactive electrophile. This moiety is designed to form a covalent bond with nucleophilic residues, such as cysteine or lysine, on a target protein. researchgate.net This irreversible interaction makes it a powerful tool for labeling and studying protein function. The nature of the chloroacetyl group directly influences the compound's reactivity and selectivity.
Modifications to this moiety are a central focus of SAR studies. Altering the leaving group or the acetyl backbone can modulate the electrophilicity and steric profile of the analog, thereby changing its reaction kinetics and target specificity. For example, substituting the chlorine atom with other halogens like bromine or iodine would alter the reactivity.
Table 1: Potential Modifications of the Chloroacetyl Moiety and Their Research Implications
| Modification | Rationale | Anticipated Impact on Research Activity |
|---|---|---|
| Substitution of Chlorine | Altering the leaving group ability (I > Br > Cl) | Changes the rate of covalent bond formation; may alter selectivity. |
| Altering the Acetyl Backbone | Modifying steric hindrance and electronic properties | Influences the precise positioning and reactivity of the electrophile within a target's binding site. |
| Introducing Fluorine | Creating a less reactive analog | Can be used as a negative control in studies to distinguish covalent from non-covalent binding effects. |
Tyrosine Residue Modifications and Analog Design (e.g., D-Tyr, O-Methylation, Phosphorylation)
The tyrosine residue provides a structural scaffold and critical interaction points for the molecule. Modifications to this amino acid are a key strategy in analog design to enhance stability, alter binding affinity, or probe biological processes like post-translational modifications. nih.gov
D-Tyrosine Substitution : Replacing the natural L-tyrosine with its stereoisomer, D-tyrosine, is a common strategy to increase the metabolic stability of peptide-based molecules. iris-biotech.de Analogs containing D-Tyr are often more resistant to degradation by proteases, which can be a significant advantage in biological research settings.
O-Methylation : Methylating the hydroxyl group on the tyrosine ring prevents it from acting as a hydrogen bond donor and blocks potential phosphorylation at this site. This modification is useful for investigating the role of the hydroxyl group in target binding and for dissecting the importance of phosphorylation.
Phosphorylation : Tyrosine phosphorylation is a crucial post-translational modification that regulates protein function. nih.gov Introducing a phosphotyrosine mimic into the this compound structure allows researchers to create probes that specifically target proteins that recognize phosphorylated tyrosine residues, such as those with SH2 domains. nih.gov This can help in studying signaling pathways where tyrosine phosphorylation is a key event.
Table 2: Research Implications of Tyrosine Residue Modifications
| Modification | Example Compound | Primary Research Implication |
|---|---|---|
| Stereochemistry | Chloroac-D-Tyr -Oet | Increased resistance to enzymatic degradation, potentially leading to a longer functional half-life in biological systems. |
| Hydroxyl Group | Chloroac-Tyr(OMe) -Oet | Blocks phosphorylation and eliminates hydrogen-bonding capability of the hydroxyl group to probe its role in molecular recognition. |
| Phosphorylation | Chloroac-pTyr -Oet | Creates a probe to target phosphotyrosine-binding domains and investigate phosphorylation-dependent biological pathways. nih.gov |
Ethyl Ester Modifications and Research Implications
The ethyl ester group in this compound is often included to enhance the molecule's lipophilicity. This increased lipid solubility can improve its ability to cross cell membranes. Once inside a cell, the ester is typically cleaved by intracellular esterases, releasing the free carboxylate. This "prodrug" strategy can effectively deliver the more polar, active form of the compound into the cellular environment.
Table 3: Ethyl Ester Modifications and Their Potential Research Consequences
| Modification | Example Analog | Potential Research Implication |
|---|---|---|
| Methyl Ester | Chloroac-Tyr-OMe | May exhibit a faster rate of hydrolysis by intracellular esterases compared to the ethyl ester. |
| tert-Butyl Ester | Chloroac-Tyr-OtBu | Increased steric hindrance may lead to a slower rate of hydrolysis, resulting in a more sustained release of the active compound. |
| Benzyl Ester | Chloroac-Tyr-OBn | Introduces an aromatic group, which could influence cellular uptake and potentially introduce new interactions with the target. |
Conformational Analysis and Molecular Modeling in this compound Analog Design
The three-dimensional shape (conformation) of this compound and its analogs is a crucial determinant of their biological activity. nih.govsapub.org Molecular modeling and conformational analysis are indispensable tools for understanding and predicting how structural changes will affect the way these molecules interact with their biological targets. nih.gov
Modern drug design and chemical probe development heavily rely on computational chemistry to guide the synthesis of new analogs. uoa.gr
Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a target protein. jmchemsci.comresearchgate.net For this compound analogs, docking can be used to visualize how modifications to the tyrosine or ester groups might enhance or disrupt binding to a target's active site. It helps prioritize which analogs are most likely to be successful and should be synthesized. dovepress.com
Density Functional Theory (DFT) : DFT is a quantum chemical method used to calculate the electronic structure of molecules. niscpr.res.inrsc.org It can provide insights into the reactivity of the chloroacetyl group and how modifications elsewhere in the molecule might influence its electronic properties and, consequently, its interaction with a target. jmchemsci.comdovepress.com
Structure-based design is a powerful strategy that uses high-resolution structural information of a biological target, often from X-ray crystallography or NMR spectroscopy, to design potent and selective inhibitors or probes. nih.gov
For a covalent probe like this compound, the goal is to design an analog that first binds to the target with high affinity and in a specific orientation (non-covalent interactions) before the chloroacetyl group reacts with a nearby nucleophilic residue to form a permanent covalent bond. researchgate.net Key principles include:
Optimizing Non-Covalent Fit : Modifying the tyrosine and ester moieties to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding pocket to ensure the molecule is held in the correct position for the covalent reaction.
Positioning the Reactive Moiety : Ensuring the chloroacetyl group is precisely positioned near a reactive amino acid (e.g., Cys, Lys) on the target protein. Molecular modeling is essential for achieving this precise positioning. researchgate.net
Balancing Reactivity and Selectivity : Fine-tuning the electrophilicity of the chloroacetyl group to be reactive enough to label the intended target efficiently but not so reactive that it non-specifically labels other proteins.
By integrating these computational and structure-based design principles, researchers can move beyond trial-and-error approaches and rationally engineer this compound analogs with tailored properties for specific research applications.
Advanced Methodologies for Studying Chloroac Tyr Oet in Research
Kinetic Analysis of Enzyme-Inhibitor/Substrate Interactions with Chloroac-Tyr-Oet
Kinetic analysis is fundamental to understanding how a compound like this compound (N-Chloroacetyl-L-tyrosine ethyl ester) interacts with enzymes. Such studies determine the efficiency and nature of the interaction, whether the compound acts as a substrate or an inhibitor. Research into the interaction of this compound with polyphenoloxidase (PPO) has provided specific kinetic parameters that characterize its role as a substrate.
The key parameters determined in these analyses are:
Kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.
Km (Michaelis Constant): Indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as a measure of the substrate's affinity for the enzyme.
Vmax/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product.
Ki (Inhibition Constant): Quantifies how potently an inhibitor binds to an enzyme.
In a study of PPO substrates, the kinetic values for this compound were quantified, demonstrating its interaction with the enzyme's active site. scribd.com The data show that while it is processed by the enzyme, its catalytic efficiency and binding affinity can be compared to other tyrosine derivatives to understand the influence of the N-chloroacetyl and ethyl ester modifications. scribd.com
Below is a table detailing the kinetic parameters of this compound as a substrate for polyphenoloxidase. scribd.com
Kinetic Parameters for this compound with Polyphenoloxidase
| Parameter | Value | Unit |
|---|---|---|
| Kcat | 0.052 | min⁻¹ |
| Km | 158 | mM |
| Vmax/Km | 1.10 | |
| Ki | 3038 | mM |
Advanced Spectroscopic Methods for Interaction Studies (e.g., NMR, Mass Spectrometry)
Based on available literature, specific studies employing advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry to analyze the direct interaction of this compound with its targets have not been published.
Integration with Quantitative Proteomics for Global Functional Insights
There are no documented studies in the searched literature that utilize quantitative proteomics to gain global functional insights into the cellular effects or target engagement of this compound.
Microfluidic and High-Throughput Screening (HTS) Platforms for this compound Research
Specific research detailing the use of microfluidic devices or high-throughput screening platforms to investigate this compound is not present in the available scientific literature.
Future Directions and Emerging Research Avenues for Chloroac Tyr Oet
Development of Next-Generation Chloroac-Tyr-Oet Probes with Enhanced Specificity and Permeability
The utility of any chemical probe is defined by its specificity and its ability to reach its target within a complex cellular environment. For this compound and its derivatives, future research will likely focus on enhancing these very properties.
The chloroacetyl group is a reactive electrophile that can form covalent bonds with nucleophilic amino acid residues such as cysteine. nih.govnih.gov While this reactivity is essential for its function, it can also lead to off-target labeling and potential cytotoxicity. acs.org A key area of development will be the creation of "caged" this compound probes, where the reactivity of the electrophilic warhead is masked until activated by a specific stimulus, such as light or a particular enzyme. acs.org This approach would allow for high concentrations of the probe to accumulate in living cells with minimal side effects, enabling precise spatiotemporal control over protein labeling. acs.org
Another critical area for improvement is cell permeability, a common challenge for peptide-based molecules and amino acid derivatives. acs.orgresearchgate.netnih.gov Strategies to enhance the uptake of this compound-based probes into cells are being actively explored. These include the modification of the peptide backbone with N-methylated amino acids or the incorporation of novel amino acids designed to improve solubility and membrane crossing through favorable intramolecular hydrogen bonding. nih.govacs.org Systematically analyzing the impact of different chemical modifications, such as using alkylated amino acids or altering stereochemistry (e.g., using D-amino acids), can provide a clear strategy for optimizing the cell permeability of probes derived from this compound. researchgate.netnesacs.org
Furthermore, the tyrosine scaffold itself offers opportunities for modification to improve binding affinity and selectivity for specific protein targets. By incorporating unnatural amino acids with different functionalities into the core structure, researchers can expand the conformational space surveyed, potentially leading to the design of highly specific and potent probes for a wide range of biological targets. pnas.org
Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) in Research Contexts
The integration of chemical probes with high-throughput omics technologies provides a powerful, system-wide view of cellular processes. researchgate.netsci-hub.se this compound is central to the RaPID (Random non-standard Peptides Integrated Discovery) system, which generates vast libraries of macrocyclic peptides. nih.govwhiterose.ac.uk The future of this research lies in coupling these peptide libraries with proteomics to rapidly identify novel protein-protein interactions and enzyme targets. By incorporating a biotin (B1667282) tag into the macrocyclic peptide structure, researchers can use this compound-derived peptides as "bait" to capture their binding partners from cell lysates, which can then be identified and quantified using mass spectrometry-based proteomics. rsc.org
Beyond proteomics, the functional consequences of modulating a target protein with a this compound-derived inhibitor can be explored through metabolomics and lipidomics. rsc.orgmdpi.com Once a target is identified and validated, these omics approaches can provide a comprehensive snapshot of the metabolic and lipid profiles of cells before and after treatment with the inhibitor. researchgate.netsci-hub.se This integrated analysis can reveal the downstream effects of target engagement, helping to elucidate the protein's function and its role in metabolic pathways. researchgate.netbiosynth.com For instance, if a this compound-derived peptide inhibits a key enzyme in a metabolic pathway, metabolomics would reveal the accumulation of upstream metabolites and the depletion of downstream products, offering a detailed mechanistic understanding of the enzyme's role in cellular homeostasis. sci-hub.se This multi-omics approach transforms the discovery of a binding event into a deep functional characterization of a biological pathway. researchgate.net
Novel Research Applications in Chemical Biology and Mechanistic Enzyme Studies
The primary application of this compound has been as a cornerstone in the creation of macrocyclic peptide libraries for screening against disease-relevant protein targets. These libraries, initiated with either L- or D-isomers of N-chloroacetyl-tyrosine, have successfully yielded potent and selective inhibitors for challenging enzymes like peptidylarginine deiminase IV (PADI4) and O-GlcNAc transferase (OGT). whiterose.ac.uknih.govbiorxiv.org
Future applications will likely expand beyond library synthesis. The this compound molecule itself can be viewed as a "fragment" in the context of fragment-based drug discovery. acs.org Its tyrosine component can provide initial binding affinity and recognition for tyrosine-binding pockets in enzymes like kinases and phosphatases, while the chloroacetyl group acts as a covalent warhead to capture the target. nesacs.org Screening this compound against enzyme classes that recognize tyrosine could identify novel targets, which can then be developed into more potent and selective inhibitors.
Moreover, this compound and its derivatives are ideal tools for mechanistic enzyme studies. The formation of a covalent bond between the probe and the enzyme can trap the enzyme-inhibitor complex, allowing for detailed structural characterization through techniques like X-ray crystallography. This can provide unprecedented insights into the enzyme's active site architecture and catalytic mechanism. preprints.org The ability to irreversibly inhibit an enzyme also allows for a durable pharmacological effect, which is advantageous for studying the long-term consequences of target inactivation in cellular and whole-organism models. acs.org
| Peptide ID | Initiator Amino Acid | Target Enzyme | Findings | Reference |
| PADI4_3 | N-chloroacetyl-L-tyrosine | PADI4 | Potent inhibitor with an IC50 of 56 ± 7 nM; likely binds at the active site. | biorxiv.org |
| PADI4_2 | N-chloroacetyl-D-tyrosine | PADI4 | Inhibited PADI4 activity with an IC50 of 209 ± 54 nM. | biorxiv.org |
| OGT-pep1 | N-chloroacetyl-L-tyrosine | OGT | Binds to OGT with a dissociation constant (Kd) of 1.4 μM. | whiterose.ac.uk |
| OGT-pep2 | N-chloroacetyl-D-tyrosine | OGT | Binds to OGT with a dissociation constant (Kd) of 0.8 μM. | whiterose.ac.uk |
This table presents selected research findings on macrocyclic peptides developed using N-chloroacetyl-tyrosine as an initiator. The peptides were identified through library screening and characterized for their ability to inhibit specific enzyme targets.
Challenges and Opportunities in this compound-Based Research for Fundamental Biological Understanding
The use of this compound in biological research presents both significant challenges and exciting opportunities.
Challenges:
Specificity and Off-Target Effects: The chloroacetyl group is a reactive electrophile that can potentially react with various nucleophiles in the cell, not just the intended target. nih.govacs.org This lack of perfect specificity can lead to off-target effects and cellular toxicity, complicating data interpretation. acs.orgnih.gov
Cell Permeability: Like many peptide-based molecules, macrocycles derived from this compound may have poor membrane permeability, limiting their use to extracellular targets or requiring cell-lysed systems. researchgate.netnih.gov Overcoming this remains a major hurdle for targeting intracellular proteins.
Bioavailability and Stability: Moving from in vitro studies to in vivo models introduces challenges related to the metabolic stability and bioavailability of these compounds. The peptide backbone can be susceptible to degradation by proteases.
Opportunities:
Targeting the "Undruggable" Proteome: Many disease-relevant proteins, such as transcription factors and scaffolding proteins, lack the deep, well-defined binding pockets required by traditional small-molecule drugs. The larger surface area of macrocyclic peptides generated from this compound makes them ideal for inhibiting these challenging protein-protein interactions. nih.gov
High Potency and Durable Inhibition: The covalent nature of the interaction mediated by the chloroacetyl group leads to irreversible or long-lived inhibition. acs.orgtandfonline.com This translates to high potency and a prolonged duration of action, which can be highly advantageous both for therapeutic applications and for research studies requiring sustained target inactivation. acs.org
Platform for Discovery: The integration of this compound into library synthesis platforms like RaPID display provides a powerful engine for discovery. nih.govwhiterose.ac.uknih.gov This technology allows for the rapid screening of billions of unique molecules, accelerating the identification of novel ligands and inhibitors for virtually any protein of interest and thereby advancing our fundamental understanding of biological systems.
Q & A
Basic: What are the key physicochemical properties of Chloroac-Tyr-Oet that influence its reactivity in peptide synthesis?
Methodological Answer :
To assess reactivity, systematically characterize properties like pKa (acid dissociation constant), solubility in polar/aprotic solvents, and steric hindrance using spectroscopic methods (e.g., NMR for structural confirmation ). Compare these properties to analogous tyrosine derivatives to identify reactivity trends. Use the PEO framework (Population: this compound; Exposure: synthetic conditions; Outcome: coupling efficiency) to design controlled experiments .
Advanced: How can researchers optimize the solid-phase synthesis of this compound to minimize racemization while maintaining high yield?
Methodological Answer :
Apply a PICOT-based experimental design:
- P (Problem): Racemization during solid-phase synthesis.
- I (Intervention): Use of additives (e.g., HOBt/DIC) or low-temperature coupling.
- C (Comparison): Standard vs. optimized conditions.
- O (Outcome): Enantiomeric excess (HPLC analysis) and yield.
- T (Timeframe): Reaction monitoring at 0, 2, and 24 hours.
Statistical tools like DOE (Design of Experiments) can identify critical parameters .
Basic: What analytical techniques are most reliable for quantifying this compound purity in complex mixtures?
Methodological Answer :
Combine HPLC (for separation), mass spectrometry (for molecular weight confirmation), and UV-Vis spectroscopy (for concentration). Validate methods using the FINER criteria:
- Feasibility : Access to instrumentation.
- Novelty : Comparison with existing protocols.
- Ethical : Non-destructive sampling.
Cross-validate results with orthogonal techniques (e.g., NMR integration) to resolve discrepancies .
Advanced: What strategies address discrepancies in reported bioactivity data of this compound across different in vitro models?
Methodological Answer :
Conduct a systematic review using PICOT to harmonize variables:
- P : Target enzymes/cell lines.
- I : this compound concentration ranges.
- C : Assay conditions (buffer pH, temperature).
- O : IC50 values.
- T : Incubation duration.
Meta-analysis tools (e.g., RevMan) can quantify heterogeneity and identify confounding factors .
Basic: How does the stereochemical configuration of this compound affect its interaction with target enzymes?
Methodological Answer :
Use chiral HPLC to isolate enantiomers, followed by molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with kinetic assays (e.g., , ) under the PEO framework:
- Population : Enzyme active site.
- Exposure : Enantiomer-specific binding.
- Outcome : Inhibition potency .
Advanced: What computational models best predict the metabolic stability of this compound derivatives?
Methodological Answer :
Employ QSAR (Quantitative Structure-Activity Relationship) models trained on cytochrome P450 metabolism data. Validate predictions with in vitro microsomal assays. Use the FINER model to ensure novelty (novel derivatives) and relevance (clinical translation potential) .
Basic: What solvent systems are optimal for preserving this compound stability during long-term storage?
Methodological Answer :
Design accelerated stability studies (40°C/75% RH for 6 months) across solvents (e.g., DMSO, ethanol). Monitor degradation via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life. Use PEO to define Outcome : Degradation ≤5% .
Advanced: How do salt formation and counterion selection influence the crystallization behavior of this compound?
Methodological Answer :
Screen counterions (e.g., HCl, TFA) using high-throughput crystallography (PXRD) and thermal analysis (DSC/TGA). Apply multivariate analysis to correlate counterion properties (e.g., ionic radius) with crystal lattice energy. PICOT variables:
- Intervention : Counterion type.
- Outcome : Crystallinity and solubility .
Basic: What are the critical factors in designing kinetic studies to assess this compound’s enzyme inhibition mechanisms?
Methodological Answer :
Control variables using the PICOT framework:
- Population : Enzyme-substrate complex.
- Intervention : this compound concentration.
- Comparison : Uninhibited reaction.
- Outcome : (inhibition constant).
Use stopped-flow spectroscopy for real-time monitoring and global fitting of kinetic data .
Advanced: What multi-omics approaches can elucidate off-target effects of this compound in proteomic studies?
Methodological Answer :
Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations. Apply bioinformatics tools (e.g., STRING for protein networks) and validate with CRISPR-Cas9 knockouts. Use FINER to ensure ethical data sharing and feasible computational workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
